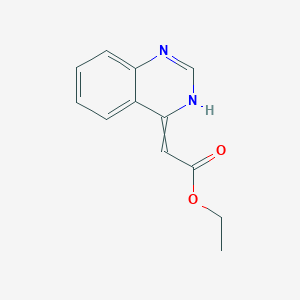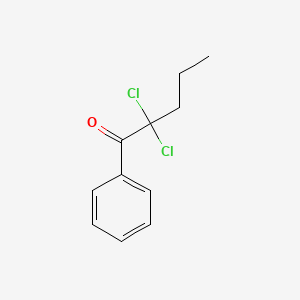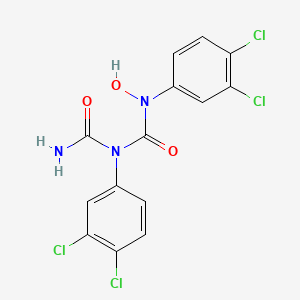
1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea is a synthetic organic compound that features a urea derivative with dichlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea typically involves the reaction of appropriate dichlorophenyl precursors with urea under controlled conditions. Specific reagents and catalysts may be used to facilitate the reaction, and the process may require precise temperature and pH control to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states or derivatives.
Reduction: Reduction reactions can alter the functional groups, potentially leading to new compounds with different properties.
Substitution: Substitution reactions, particularly involving the dichlorophenyl groups, can lead to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play crucial roles in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, or affecting gene expression. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other urea derivatives with dichlorophenyl groups, such as:
- 1-Carbamoyl-1,3-bis(2,4-dichlorophenyl)-3-hydroxyurea
- 1-Carbamoyl-1,3-bis(3,5-dichlorophenyl)-3-hydroxyurea
Propiedades
Número CAS |
65883-26-3 |
|---|---|
Fórmula molecular |
C14H9Cl4N3O3 |
Peso molecular |
409.0 g/mol |
Nombre IUPAC |
1-carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea |
InChI |
InChI=1S/C14H9Cl4N3O3/c15-9-3-1-7(5-11(9)17)20(13(19)22)14(23)21(24)8-2-4-10(16)12(18)6-8/h1-6,24H,(H2,19,22) |
Clave InChI |
WKIQZBDJWRLDCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N(C(=O)N)C(=O)N(C2=CC(=C(C=C2)Cl)Cl)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)
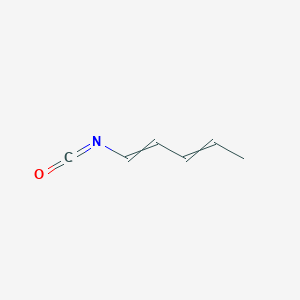

![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)
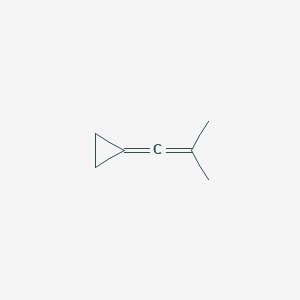
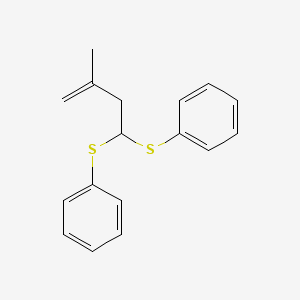
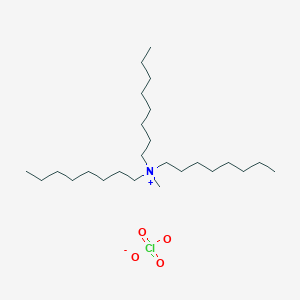
![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
